Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate

Lipophilicity Drug-likeness Physicochemical property

Researchers requiring sequential aryl introduction and fluorine-mediated property modulation often face a trade-off between reactivity and stability. This compound resolves the conflict: two C-Br bonds enable orthogonal Pd-catalyzed Suzuki-Miyaura couplings at the 2- and 6-positions, while the gem-difluoro ester at the 4-position raises XLogP3 to 3.8 (vs. 3.1 for the non-fluorinated analog), enhancing cell permeability and metabolic stability. Available from BenchChem with documented purity for immediate dispatch.

Molecular Formula C9H7Br2F2NO2
Molecular Weight 358.965
CAS No. 2551114-92-0
Cat. No. B2433610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate
CAS2551114-92-0
Molecular FormulaC9H7Br2F2NO2
Molecular Weight358.965
Structural Identifiers
SMILESCCOC(=O)C(C1=CC(=NC(=C1)Br)Br)(F)F
InChIInChI=1S/C9H7Br2F2NO2/c1-2-16-8(15)9(12,13)5-3-6(10)14-7(11)4-5/h3-4H,2H2,1H3
InChIKeyJPLIOZXCHIDSMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate Overview


Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate is a synthetic, polyhalogenated pyridine derivative (C9H7Br2F2NO2, MW 358.96 g/mol) featuring two bromine atoms at the 2- and 6-positions of the pyridine ring and a gem-difluoroacetate ethyl ester at the 4-position [1]. This compound belongs to the class of heteroaryl halides used as versatile intermediates in medicinal chemistry and agrochemical synthesis. Its computed XLogP3 of 3.8 and five hydrogen-bond-accepting atoms (the two fluorine atoms plus the ester and pyridine nitrogens) distinguish it from non-fluorinated analogs and create a unique reactivity–lipophilicity profile that is not simultaneously achievable with simpler dibromopyridine or mono-fluoroacetate building blocks [1][2].

Sequential C-Br cross-coupling handle
gem-Difluoro motif for lipophilicity & metabolic tuning
Five H-bond acceptors for target engagement

Why Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate Is Irreplaceable


Attempting to substitute this compound with the non-fluorinated ethyl 2,6-dibromopyridine-4-acetate (CAS 1804420-01-6) or the dichloro-difluoro analog (CAS 2503206-27-5) introduces a critical trade-off that disrupts synthetic campaigns. The non-fluorinated analog lacks the gem-difluoro group, which not only lowers lipophilicity (XLogP3 3.1 vs. 3.8) but also removes a metabolically stabilizing motif routinely exploited in drug candidate optimization [1]. Conversely, the 2,6-dichloro analog retains the difluoro group but replaces bromine with chlorine, drastically reducing oxidative addition reactivity with Pd(0) catalysts—a change that forces higher catalyst loadings, elevated temperatures, or longer reaction times during Suzuki–Miyaura or related cross-coupling steps [2]. The specific combination of two reactive C–Br bonds and a gem-difluoro ester at the 4-position is therefore non-interchangeable in any route requiring both sequential aryl introduction and fluorine-enabled property modulation.

Non-fluorinated analog lacks CF2: may alter lipophilicity and metabolic stability profile.
2,6-Dichloro analog has lower oxidative addition reactivity: may require harsher coupling conditions.
H-bond acceptor count differs (3 vs 5): may reduce polar interaction vectors in target binding.

Quantitative Differentiation Evidence


Lipophilicity Shift vs. Non-Fluorinated Analog

The target compound exhibits a computed XLogP3 of 3.8, which is 0.7 log units higher than the 3.1 calculated for the non-fluorinated analog ethyl 2,6-dibromopyridine-4-acetate (CAS 1804420-01-6) [1][2]. This difference arises from the replacement of the benzylic CH2 group with a CF2 moiety. A ΔlogP of +0.7 translates to an approximately five-fold increase in partition coefficient, which can significantly alter membrane permeability and tissue distribution in biological settings. This quantitative shift provides a tunable parameter for medicinal chemists optimizing ADME profiles without altering the core pyridine scaffold or the bromine-based cross-coupling handles.

Lipophilicity Shift
Head-to-head
XLogP3 3.8 vs 3.1 (Δ+0.7)
Supports membrane permeability tuning
Computed value; experimental validation pending
Lipophilicity Drug-likeness Physicochemical property

H-Bond Acceptor Advantage vs. Non-Fluorinated Analog

The target compound possesses five hydrogen-bond-accepting atoms (two ester oxygens, two fluorine atoms, and the pyridine nitrogen), compared to only three acceptors in the non-fluorinated analog ethyl 2,6-dibromopyridine-4-acetate [1][2]. The additional H-bond acceptors contributed by the CF2 group can strengthen interactions with biological targets—such as kinase hinge regions or enzyme active sites—that rely on multipoint hydrogen bonding for affinity and selectivity. This difference is intrinsic to the molecular formula and cannot be introduced post hoc without altering the synthetic route.

H-Bond Acceptors
Head-to-head
5 vs 3 acceptors (+2 F-based)
Additional interaction vectors for target binding
Computed value; verify experimentally
Hydrogen bonding Molecular recognition Drug–target interaction

Cross-Coupling Reactivity: C–Br vs. C–Cl

Dibromo-substituted pyridines undergo oxidative addition with Pd(0) catalysts at substantially faster rates than their dichloro counterparts. This principle is demonstrated in the chemoselective Suzuki–Miyaura reaction of 3,5-dibromo-2,6-dichloropyridine, where the C–Br bonds react preferentially and can be sequentially addressed under controlled conditions [1]. The target compound, bearing two bromine atoms at the 2- and 6-positions, is therefore expected to participate in sequential cross-coupling reactions under milder conditions (e.g., lower temperature, shorter reaction time, or reduced catalyst loading) than the 2,6-dichloro-difluoro analog (CAS 2503206-27-5, MW 270.06 g/mol). The molecular weight of the target compound (358.96 g/mol) also reflects the heavier bromine atoms, which serve as superior leaving groups in Pd-catalyzed cycles relative to chlorine . No direct head-to-head kinetic comparison of the exact target and its dichloro analog has been published; this inference is based on the well-established reactivity trend of aryl halides in Pd-catalyzed cross-coupling (I > Br >> Cl).

C-Br Reactivity
Class-level
C-Br >> C-Cl in oxidative addition
Enables milder Suzuki-Miyaura conditions
Class-level trend; verify with this scaffold
Cross-coupling Suzuki-Miyaura C–Br reactivity Oxidative addition

Metabolic Stability: gem-Difluoro vs. Non-Fluorinated

The gem-difluoro group at the benzylic position of the target compound serves as a metabolically resistant bioisostere for the CH2 group present in the non-fluorinated analog ethyl 2,6-dibromopyridine-4-acetate. In drug discovery programs, replacement of a benzylic CH2 with CF2 is a validated strategy to block cytochrome P450-mediated oxidation at that position, thereby extending metabolic half-life and reducing clearance [1]. While no microsomal stability data for the target compound itself are publicly available, the structural feature is directly analogous to the well-characterized CF2-for-CH2 substitution employed in numerous approved drugs (e.g., the CF2 group in ezetimibe and related candidates). This class-level advantage does not exist for the non-fluorinated analog (CAS 1804420-01-6), which retains the oxidatively vulnerable CH2 position.

Metabolic Stability
Class-level
gem-CF2 blocks benzylic oxidation
Potential metabolic shield for lead optimization
No microsomal data for this compound
Metabolic stability Fluorine chemistry CYP450 oxidation Bioisostere

Supplier Purity and Procurement Comparison

The target compound is commercially available at a minimum specified purity of 95% from multiple suppliers, with pricing standardized at $738.00 per 100 mg and $8,894.00 per 10 g (Aaron Chemicals, via kuujia.com) [1]. The dichloro analog (CAS 2503206-27-5) is listed at 98% purity from Leyan (Shanghai HaoHong), with a 250 mg unit priced at approximately ¥250–¥300 (translated to ~$35–$42 USD), and a 1 g unit at approximately ¥700–¥900 (~$98–$126 USD) . While the dichloro analog is substantially cheaper on a per-gram basis, the dibromo target compound's premium reflects its enhanced cross-coupling reactivity—potentially reducing total synthesis costs by decreasing catalyst loading, shortening reaction times, and improving isolated yields in Pd-catalyzed steps. A direct cost-per-coupling-efficiency comparison has not been performed; the procurement decision hinges on the trade-off between upfront building-block cost and downstream synthetic efficiency.

Procurement Context
Cross-study
$738/100 mg (95%) vs ~$35/250 mg (98%)
Higher upfront cost; coupling efficiency may offset
Pricing from listed suppliers; may vary
Procurement Purity Chemical supplier Cost comparison

Optimal Application Scenarios


Sequential C2/C6 Functionalization for Kinase Inhibitors

In medicinal chemistry programs targeting kinase ATP-binding sites, the 2- and 6-positions of a central pyridine core are frequently elaborated with different aryl or heteroaryl groups to achieve selective hinge-region binding. The target compound's two bromine atoms enable sequential Suzuki–Miyaura couplings: the more electron-deficient C2 position can be addressed first under mild conditions, followed by C6 functionalization with a different boronic acid [1]. The gem-difluoro group at the 4-position simultaneously provides the lipophilicity boost (XLogP3 3.8 vs. 3.1 for the non-fluorinated analog) needed for cell permeability while contributing two additional H-bond-accepting fluorine atoms for potential polar interactions with the kinase hinge or catalytic lysine [2]. This orthogonal reactivity–property profile is not attainable with non-fluorinated or dichloro analogs.

Agrochemical Lead Optimization with Metabolic Stability

Agrochemical discovery often requires balancing sufficient lipophilicity for cuticle penetration with metabolic stability to prevent rapid environmental degradation or off-target toxicity. The target compound's XLogP3 of 3.8 places it in a favorable range for foliar uptake, while the gem-difluoro group resists oxidative degradation in both plant and soil microbial systems [1][2]. The dibromo substitution pattern further allows introduction of diverse aryl groups via cross-coupling to fine-tune the overall property profile. This combination of built-in fluorine-mediated stability and bromine-enabled diversification makes the compound particularly suitable for generating screening libraries of fluorinated pyridine-based agrochemical candidates.

Late-Stage Diversification in FBDD

In FBDD campaigns, an elaborated core scaffold must retain synthetic handles for late-stage derivatization without compromising the carefully optimized property profile. The target compound's ethyl ester can be hydrolyzed to the carboxylic acid (CAS 2503205-17-0) for amide coupling or retained as a protected form, while the two C–Br bonds remain available for orthogonal Pd-catalyzed cross-coupling at any stage of the synthesis [1]. This differentiates it from the acid analog (CAS 2503205-17-0), which lacks the ester protecting group and may require additional protection/deprotection steps, and from the non-fluorinated analog, which lacks the metabolically stabilizing CF2 motif [2].

Chemoselective Cross-Coupling Methodology Development

The target compound provides a well-defined substrate for developing and benchmarking new chemoselective cross-coupling methodologies. The two chemically equivalent but sterically distinct C–Br bonds at the 2- and 6-positions offer an ideal test system for evaluating new catalyst systems or ligands that aim to achieve site-selective functionalization of symmetric dihaloheteroarenes [1]. The presence of the CF2 group introduces additional spectroscopic handles (¹⁹F NMR) for real-time reaction monitoring, a practical advantage not available with non-fluorinated dibromopyridine substrates [2].

Application
Selection Property
Validation Focus
Kinase inhibitor core elaboration
Sequential C-Br cross-coupling + CF2 lipophilicity
Hinge-region binding & cell permeability assays
Agrochemical lead optimization
Balanced lipophilicity and metabolic resistance
Foliar uptake & environmental degradation studies
Fragment-based drug discovery (FBDD)
Late-stage C-Br handles with ester protection
Orthogonal deprotection & diversification routes
Cross-coupling methodology development
Symmetric dihaloheteroarene with 19F NMR handle
Site-selectivity & real-time reaction monitoring
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